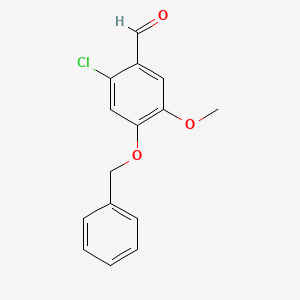

4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde

Description

Contextualization within Halogenated Aromatic Aldehyde Chemistry

Halogenated aromatic aldehydes are a class of compounds that serve as pivotal intermediates in organic synthesis. The presence of a halogen atom on the aromatic ring significantly influences the molecule's reactivity. The chlorine atom in 4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde, being an electronegative substituent, exerts an electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the aromatic ring and on the carbonyl carbon of the aldehyde group.

Conversely, the methoxy (B1213986) and benzyloxy groups are electron-donating through resonance (+R effect), which increases the electron density at the ortho and para positions relative to themselves. The interplay of these opposing electronic effects—the withdrawing nature of the chlorine and the donating nature of the ether groups—creates a nuanced reactivity pattern. For instance, the decreased electron density at the carbonyl carbon can enhance its susceptibility to nucleophilic attack, a fundamental reaction for aldehydes. Studies on substituted benzaldehydes show that electron-withdrawing groups tend to favor nucleophilic attack on the carbonyl carbon. learncbse.inmdpi.com The halogen also provides a reactive site for various cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and constructing more complex molecular frameworks. The reactivity of halogen-substituted benzaldehydes is well-documented, and they are known to be tolerated in various reaction conditions, making them versatile synthetic intermediates. rsc.org

Significance of Multifunctionalized Benzaldehyde (B42025) Scaffolds in Advanced Organic Synthesis

Benzaldehyde and its derivatives are fundamental building blocks in organic chemistry, prized for the reactivity of the aldehyde functional group. ntu.edu.tw When the benzaldehyde scaffold is multifunctionalized, meaning it carries several different reactive groups, its utility expands dramatically. Such scaffolds allow for the sequential and regioselective modification of the molecule, enabling the efficient construction of complex target structures.

The compound this compound is a prime example of such a scaffold. Each of its functional groups offers a distinct chemical handle:

The aldehyde group is a gateway for transformations such as Wittig reactions, aldol (B89426) condensations, reductive aminations, and oxidations to form a carboxylic acid.

The chlorine atom serves as a leaving group in nucleophilic aromatic substitution or as a handle for transition-metal-catalyzed cross-coupling reactions.

The methoxy group is generally stable but can influence the electronic properties of the ring and can be cleaved under harsh conditions if necessary.

The benzyloxy group is a widely used protecting group for phenols. chem-station.comcommonorganicchemistry.com Its stability under a wide range of acidic and basic conditions makes it ideal for multi-step syntheses. chem-station.com It can be selectively removed under mild reductive conditions, typically through catalytic hydrogenolysis (H₂/Pd-C), to reveal a reactive hydroxyl group without disturbing other functionalities. commonorganicchemistry.comorganic-chemistry.org The ability to unmask a phenol (B47542) at a late stage in a synthesis is a powerful strategic tool.

The value of similar benzyloxy-substituted benzaldehydes is demonstrated in their use as precursors for biologically active molecules like chalcones and thiosemicarbazones. mdpi.comorientjchem.org This highlights the role of such multifunctional platforms in medicinal chemistry and materials science.

Overview of Current Research Trajectories and Challenges for Complex Benzaldehyde Derivatives

Current research trajectories focus on developing more efficient and elegant synthetic methods to address these challenges. Key areas of investigation include:

One-Pot and Tandem Reactions: These strategies aim to combine multiple reaction steps into a single operation without isolating intermediates. liberty.edu This approach saves time, reduces waste, and often improves yields by minimizing handling losses. Methodologies for the one-pot synthesis of functionalized benzaldehydes from simpler precursors are actively being explored. rug.nlresearchgate.net

Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of the position ortho to a directing group on an aromatic ring. It offers a precise way to introduce substituents, although it requires careful selection of directing groups and reaction conditions.

Advanced Cross-Coupling Methodologies: The development of new catalysts and reaction conditions for cross-coupling reactions continues to be a major focus. These methods are essential for building the carbon skeleton of complex molecules and are often employed in the synthesis of highly substituted aromatic compounds. rug.nl

The synthesis of a specific molecule like this compound would likely leverage these advanced strategies to control the placement of its four distinct substituents. Overcoming the inherent challenges in preparing such complex benzaldehyde derivatives is crucial for unlocking their full potential as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-14-7-12(9-17)13(16)8-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCMEBJXAPFXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Dissection and Strategic Planning for the Synthesis of 4 Benzyloxy 2 Chloro 5 Methoxybenzaldehyde

Identification of Key Disconnection Points and Precursor Analysis

The structure of 4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde features a benzaldehyde (B42025) core with four distinct substituents: an aldehyde, a chloro group, a methoxy (B1213986) group, and a benzyloxy group. The retrosynthetic analysis commences by identifying the most labile bonds and those that correspond to high-yielding chemical transformations.

Primary Disconnection: C-O Ether Bond

The benzyloxy group is typically installed as a protecting group for a phenol (B47542). Therefore, the most logical initial disconnection is the C-O bond of the benzyl (B1604629) ether. This disconnection falls under the category of a Functional Group Interconversion (FGI).

(Image representation of the disconnection)

This primary disconnection simplifies the target molecule into two components:

Key Precursor: 2-chloro-4-hydroxy-5-methoxybenzaldehyde (B92838).

Reagent: A benzylating agent, such as benzyl bromide or benzyl chloride.

The forward reaction is a standard Williamson ether synthesis, a reliable and high-yielding method for forming ethers from a phenoxide and an alkyl halide.

Secondary Disconnections of the Key Precursor

Further analysis focuses on the synthesis of the key precursor, 2-chloro-4-hydroxy-5-methoxybenzaldehyde. This molecule itself is a complex substituted benzaldehyde, and its synthesis can be approached by disconnecting the bonds to the chloro and aldehyde groups.

Disconnection of the C-Cl Bond: This leads to the precursor 4-hydroxy-5-methoxybenzaldehyde. However, the subsequent direct chlorination of this molecule would likely be unselective. The powerful ortho, para-directing effects of the hydroxyl and methoxy groups would favor substitution at other positions over the desired C-2 position.

Disconnection of the C-CHO Bond: This disconnection points to 1-(benzyloxy)-3-chloro-4-methoxybenzene as a precursor. The aldehyde group could then be introduced in a final step via a formylation reaction (e.g., Vilsmeier-Haack, Gatterman-Koch). The challenge with this approach lies in controlling the regioselectivity of the formylation step on a highly substituted ring.

A more strategic approach involves starting with a precursor that already contains the desired substitution pattern or can be selectively functionalized. Based on the synthesis of analogous compounds, a plausible starting material is 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). researchgate.net

| Precursor Candidate | Synthetic Utility | Potential Challenges |

| 2-chloro-4-hydroxy-5-methoxybenzaldehyde | The most direct precursor to the target molecule via benzylation. | Not a common starting material; requires a dedicated multi-step synthesis. |

| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | Commercially available and inexpensive. The methoxy groups can be manipulated to achieve the desired substitution pattern. | Requires selective chlorination and selective demethylation, which can be challenging. |

| Vanillin (B372448) (4-Hydroxy-3-methoxybenzaldehyde) | Readily available. However, its substitution pattern (3-methoxy, 4-hydroxy) does not directly match the target's (5-methoxy, 4-benzyloxy). | Chlorination of vanillin typically yields 5-chlorovanillin or 2-chlorovanillin, but not the required 2-chloro-4-hydroxy-5-methoxy isomer directly. acs.orguni.edu |

| 1-Chloro-2,4-dimethoxybenzene | A simpler benzene (B151609) derivative. | Requires a formylation step that may produce a mixture of isomers due to competing directing effects. |

Based on this analysis, a synthetic strategy originating from a precursor like 3,4-dimethoxybenzaldehyde or a related compound appears to be the most viable, focusing on the regioselective introduction of the chlorine atom, followed by manipulation of the oxygen-based functional groups.

Evaluation of Aromatic Substitution Directing Effects

The success of any synthetic pathway hinges on understanding and predicting the regiochemical outcome of electrophilic aromatic substitution reactions. The directing effects of the substituents on the benzene ring dictate the position of attack by an incoming electrophile. These effects are a combination of inductive and resonance effects. libretexts.org

Inductive Effect: The withdrawal or donation of electron density through the sigma bond network, based on electronegativity.

Resonance Effect (Mesomeric Effect): The delocalization of electron density through the pi system of the ring.

The interplay of these effects for the substituents present in the target molecule and its precursors is crucial for strategic planning.

| Substituent Group | Nature of Effect | Ring Activity | Directing Influence |

| -OCH₃ (Methoxy) | Strong Resonance Donor (+M) Weak Inductive Withdrawer (-I) | Strongly Activating | Ortho, Para |

| -OH (Hydroxyl) | Strong Resonance Donor (+M) Weak Inductive Withdrawer (-I) | Strongly Activating | Ortho, Para |

| -OCH₂Ph (Benzyloxy) | Strong Resonance Donor (+M) Weak Inductive Withdrawer (-I) | Strongly Activating | Ortho, Para |

| -Cl (Chloro) | Weak Resonance Donor (+M) Strong Inductive Withdrawer (-I) | Weakly Deactivating | Ortho, Para |

| -CHO (Aldehyde) | Strong Resonance Withdrawer (-M) Strong Inductive Withdrawer (-I) | Strongly Deactivating | Meta |

Strategic Incorporation of Halogen, Methoxy, and Benzyloxy Functional Groups

The introduction of each functional group must be timed correctly within the synthetic sequence to ensure proper regiocontrol and avoid unwanted side reactions.

Incorporation of the Methoxy Group: The 5-methoxy group is best incorporated by selecting a starting material that already contains it in the correct position relative to other functionalities. Starting materials derived from vanillin or veratraldehyde are ideal for this purpose, as they provide the methoxy group on the aromatic scaffold from the outset.

Incorporation of the Halogen (Chloro) Group: Introducing the chloro group at the C-2 position is a significant synthetic challenge. This position is ortho to the C-1 aldehyde and meta to the C-5 methoxy group.

Direct Chlorination: Direct chlorination of a precursor like 4-hydroxy-5-methoxybenzaldehyde would be difficult to control. The powerful activating effects of the -OH and -OCH₃ groups would likely direct chlorination elsewhere.

Directed Chlorination: A more controlled method would involve starting with a precursor that facilitates ortho-chlorination. For example, the chlorination of 3,4-dimethoxybenzaldehyde (veratraldehyde) can lead to halogenation at the C-2 or C-6 positions, which are ortho to the methoxy groups. Subsequent manipulation of the methoxy groups could then yield the desired precursor. Studies on the chlorination of vanillin have shown that various isomers can be obtained depending on the reaction conditions, including the 2-chloro derivative. uni.edu

Sandmeyer Reaction: An alternative is to start with an aniline (B41778) precursor, such as 2-amino-4,5-dimethoxybenzaldehyde, and introduce the chloro group via a Sandmeyer reaction. This provides unambiguous regiocontrol but adds several steps to the synthesis.

Incorporation of the Benzyloxy Functional Group: The benzyloxy group is introduced to protect the phenolic hydroxyl group at C-4. This is a standard procedure carried out late in the synthesis, typically on the 2-chloro-4-hydroxy-5-methoxybenzaldehyde intermediate. The reaction is a Williamson ether synthesis, involving the deprotonation of the phenol with a mild base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent (e.g., acetone, DMF), followed by nucleophilic substitution with benzyl bromide (BnBr) or benzyl chloride (BnCl). orientjchem.org This reaction is generally efficient and high-yielding.

Comparative Analysis of Potential Synthetic Pathways

Two primary synthetic strategies can be envisaged for this compound: a linear approach starting from a highly functionalized precursor and a convergent-style approach involving late-stage formylation.

Pathway A: Linear Synthesis from Veratraldehyde

This pathway begins with a commercially available, appropriately substituted benzaldehyde and modifies the existing functional groups sequentially.

Starting Material: 3,4-Dimethoxybenzaldehyde (Veratraldehyde).

Step 1: Regioselective Chlorination. Electrophilic chlorination of veratraldehyde. The two activating methoxy groups direct the incoming electrophile. The C-2 and C-6 positions are activated, and careful control of reaction conditions can favor the formation of 2-chloro-3,4-dimethoxybenzaldehyde.

Step 2: Selective Demethylation. The methyl group at C-4 must be selectively cleaved to reveal the free hydroxyl group. This is a challenging but feasible transformation. Reagents like boron tribromide (BBr₃) can sometimes achieve selective demethylation, or alternative routes starting from precursors with a pre-existing hydroxyl group might be considered. The synthesis of the analogous 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) has been reported from veratraldehyde, suggesting this transformation is viable. researchgate.net

Step 3: Benzylation. The resulting 2-chloro-4-hydroxy-5-methoxybenzaldehyde is then benzylated using benzyl bromide and a base to yield the final product.

Pathway B: Late-Stage Formylation Approach

This strategy involves building the substituted benzene ring first and introducing the aldehyde group as one of the final steps.

Starting Material: A simpler precursor, such as 4-chloro-3-methoxyphenol (B1631401).

Step 1: Benzylation. The phenolic hydroxyl group is protected as a benzyl ether to yield 1-(benzyloxy)-4-chloro-3-methoxybenzene.

Comparative Analysis

| Criterion | Pathway A (Linear) | Pathway B (Late-Stage Formylation) |

| Starting Material | Readily available (Veratraldehyde) | Requires synthesis (e.g., 4-chloro-3-methoxyphenol) |

| Number of Steps | Fewer core steps (3-4) | Potentially more steps if precursor synthesis is included |

| Regioselectivity | High, especially if key chlorination and demethylation steps are optimized. The aldehyde group is present from the start, simplifying the final steps. | Poor in the key formylation step, likely leading to a mixture of isomeric products and difficult purification. |

| Key Challenge | Selective C-4 demethylation in the presence of a C-3 methoxy group. | Controlling regioselectivity during the electrophilic formylation of a polysubstituted ring. |

| Overall Efficiency | Potentially higher due to better control over isomer formation. | Likely lower due to poor yields in the formylation step and the need for extensive purification. |

The retrosynthetic analysis strongly suggests that a linear synthetic approach (Pathway A) is strategically superior for the preparation of this compound. While it presents its own challenges, particularly in the selective demethylation step, it offers a much higher degree of regiochemical control compared to a late-stage formylation strategy. The reliability of the final benzylation step and the potential to control the initial chlorination make it the more promising and efficient route for synthesizing this specific polysubstituted benzaldehyde.

Methodologies for the Chemical Synthesis of 4 Benzyloxy 2 Chloro 5 Methoxybenzaldehyde

Synthesis of the 2-chloro-5-methoxybenzaldehyde (B186433) Core

The formation of the 2-chloro-5-methoxybenzaldehyde framework is a key preliminary stage. This can be accomplished through several synthetic routes, including direct halogenation of a methoxy-substituted benzaldehyde (B42025), formylation of a suitable substituted arene, or palladium-catalyzed functionalization of appropriate precursors.

Direct chlorination of methoxy-substituted benzaldehydes presents a potential, albeit challenging, route. The reaction of chlorine with alkylbenzenes to produce nuclear substituted chloro-compounds is a well-known process, often requiring a chlorination catalyst like ferric chloride or antimony chloride. google.com However, this method typically yields a mixture of positional isomers. google.com For instance, the direct chlorination of benzaldehyde can be used to synthesize m-chlorobenzaldehyde. dissertationtopic.net The presence of activating groups like the methoxy (B1213986) group on the aromatic ring can further complicate the reaction, leading to multiple chlorinated products. Therefore, achieving regioselective chlorination at the desired position can be difficult and may require specific catalysts or reaction conditions to favor the formation of the 2-chloro isomer. The liquid phase reaction of ethylene (B1197577) and chlorine using an FeCl3 catalyst is an example of a direct chlorination process.

Formylation reactions provide a powerful method for introducing a formyl group (-CHO) onto an aromatic ring. These reactions are particularly effective for electron-rich arenes. organic-chemistry.org

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate activated aromatic compounds. chemistrysteps.comjk-sci.com The reaction proceeds via an electrophilic aromatic substitution where the Vilsmeier reagent, a chloromethyliminium salt, is the active electrophile. chemistrysteps.com This method is well-suited for aromatic compounds bearing electron-donating groups. chemistrysteps.com A simple and regioselective synthesis of 2-chloro-3-formylquinolines can be achieved through Vilsmeier-Haack cyclisation of N-arylacetamides. The Vilsmeier-Haack reagent is considered an efficient, economical, and mild reagent for the formylation of reactive aromatic and heteroaromatic substrates. ijpcbs.com

Gattermann Reaction: The Gattermann reaction is another classic method for formylating aromatic compounds. byjus.com It traditionally involves the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgscienceinfo.comcollegedunia.com This reaction is similar to the Friedel-Crafts reaction. byjus.comunacademy.com A modification of this reaction, often referred to as the Gattermann-Koch reaction, uses carbon monoxide (CO) and HCl, but this variant is not applicable to phenol (B47542) and phenol ether substrates. wikipedia.orgcollegedunia.com The Gattermann reaction can be used to synthesize aromatic aldehydes from aromatic ring compounds. collegedunia.com

For the synthesis of 2-chloro-5-methoxybenzaldehyde, a plausible starting material for these formylation reactions would be 4-chloro-3-methoxyphenol (B1631401) or a derivative. The electron-donating nature of the hydroxyl and methoxy groups would activate the ring towards electrophilic substitution, with the formyl group likely being directed to the position ortho to the hydroxyl group.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. While direct palladium-catalyzed chlorination of an aldehyde is not a standard transformation, these methods can be instrumental in the synthesis of precursors. For instance, palladium-catalyzed cyanation of aryl chlorides can convert them into the corresponding nitriles, which can then be transformed into aldehydes. organic-chemistry.org Palladium-catalyzed hydrodehalogenation of aryl chlorides offers a mild method for detoxification and deuteration. rsc.org These catalytic systems are valuable for constructing the substituted aromatic core from simpler starting materials.

Introduction of the Benzyloxy Moiety

Once the 2-chloro-5-methoxybenzaldehyde core, or a suitable precursor bearing a hydroxyl group at the 4-position (i.e., 2-chloro-4-hydroxy-5-methoxybenzaldehyde), is obtained, the final step is the introduction of the benzyloxy group. This is typically achieved through an etherification reaction.

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. wikipedia.org The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com In this context, the phenoxide ion, generated by deprotonating the hydroxyl group of a phenolic precursor with a suitable base, acts as the nucleophile.

The general reaction involves treating the phenol with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. researchgate.net This is followed by the addition of benzyl (B1604629) chloride or benzyl bromide, which undergoes an SN2 reaction with the phenoxide to form the desired benzyl ether. wikipedia.orgmasterorganicchemistry.com This method is effective for the synthesis of both symmetrical and asymmetrical ethers. wikipedia.org

| Phenolic Precursor | Base | Benzylating Agent | Product |

|---|---|---|---|

| 2-chloro-4-hydroxy-5-methoxybenzaldehyde (B92838) | Sodium Hydroxide (NaOH) | Benzyl Chloride | 4-(Benzyloxy)-2-chloro-5-methoxybenzaldehyde |

| 2-chloro-4-hydroxy-5-methoxybenzaldehyde | Potassium Carbonate (K₂CO₃) | Benzyl Bromide | This compound |

Mitsunobu Reaction: The Mitsunobu reaction offers an alternative for the formation of ethers from alcohols. organic-chemistry.orgmissouri.edu This reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers, using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.eduyoutube.com The reaction proceeds with an inversion of stereochemistry at the alcohol carbon. missouri.edu While typically used for alcohols, it can be adapted for the etherification of phenols. nih.gov The reaction mechanism is complex, involving the formation of a phosphonium (B103445) intermediate. youtube.com

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis is highly dependent on parameters such as solvent, temperature, and catalyst system. Fine-tuning these variables is crucial for achieving high conversion rates, minimizing side-product formation, and ensuring the economic viability of the process.

The choice of solvent and the reaction temperature are pivotal in the key etherification step—typically a Williamson ether synthesis involving a substituted 4-hydroxybenzaldehyde (B117250) and a benzyl halide.

| Solvent | Dielectric Constant (ε) | Typical Reaction Time (hours) | Observed Yield (%) |

|---|---|---|---|

| Dimethylformamide (DMF) | 36.7 | 4 - 6 | >90% |

| Acetonitrile (B52724) (CH₃CN) | 37.5 | 8 - 12 | 80 - 85% |

| Acetone | 21.0 | 18 - 24 | 70 - 75% |

| Toluene (B28343) | 2.4 | >24 (often with phase-transfer catalyst) | <60% |

Temperature Regimes: Temperature control is critical for balancing reaction kinetics and selectivity. For the O-benzylation of phenolic aldehydes, reactions are often conducted at temperatures ranging from room temperature to around 80 °C. nih.gov Higher temperatures increase the reaction rate but can also promote undesirable side reactions, such as elimination reactions of the benzyl halide or decomposition of sensitive functional groups. In contrast, lower temperatures may lead to impractically long reaction times. If the aldehyde function is introduced via a palladium-catalyzed formylation of the corresponding aryl chloride, higher temperatures, often in the range of 100-150 °C, may be necessary to ensure efficient catalytic turnover. rsc.org

Base-Catalyzed Etherification: The Williamson ether synthesis is contingent on the complete deprotonation of the starting phenolic compound. The choice of base is therefore critical. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and hydrides (NaH). While sodium hydride is a powerful, non-nucleophilic base that drives the reaction to completion, it requires careful handling under anhydrous conditions. Potassium carbonate is a milder, more common, and safer alternative, often used in excess in solvents like DMF or acetone. nih.gov For challenging substrates or in biphasic systems, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can be employed to shuttle the phenoxide anion into the organic phase, thereby accelerating the reaction. The use of strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has also proven effective for O-alkylation reactions. nih.gov

| Base | Catalyst/Additive | Relative Reaction Rate | Typical Yield (%) | Notes |

|---|---|---|---|---|

| K₂CO₃ | None | Moderate | 85 - 92% | Commonly used, safe, and effective in polar aprotic solvents. |

| NaH | None | Fast | >95% | Highly effective but requires strict anhydrous conditions. |

| K₂CO₃ | Tetrabutylammonium Bromide (PTC) | Fast | >90% | Useful for enhancing rate, especially in less polar solvents. |

| DBU | None | Fast | >90% | Effective homogeneous organic base. nih.gov |

Palladium-Catalyzed Reactions: In synthetic routes where the aldehyde is introduced late-stage via formylation of an aryl chloride, the choice of palladium catalyst and ligand is paramount. researchgate.netresearchgate.net Aryl chlorides are known to be less reactive in oxidative addition steps compared to bromides or iodides. Therefore, electron-rich and sterically bulky phosphine (B1218219) ligands are often required to facilitate the catalytic cycle. rsc.orgrsc.orgacs.org Catalyst loading is another key parameter; while higher loadings can increase reaction rates, they also increase costs and the amount of residual metal in the product. Optimization studies aim to identify the lowest possible catalyst loading (e.g., 0.5–2 mol%) that provides a satisfactory yield in a reasonable timeframe. researchgate.netou.edu

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. beilstein-journals.org This involves reducing solvent use, lowering energy consumption, and designing safer processes.

Mechanochemistry: Mechanochemical synthesis, which utilizes mechanical energy from ball milling to drive reactions, offers a powerful solvent-free alternative. retsch.combeilstein-journals.org For the synthesis of aldehyde and ether derivatives, reactants can be milled together, sometimes with a catalytic amount of a solid base or salt. rsc.org This technique can lead to high yields in short reaction times, eliminates the need for bulk solvents, and simplifies product work-up. isca.me

Solvent-Free and Microwave-Assisted Conditions: The etherification step can also be adapted to solvent-free conditions, often with the assistance of microwave irradiation. scilit.comtandfonline.comresearchgate.net Microwave heating can dramatically accelerate reaction rates, reducing reaction times from hours to minutes. In some protocols, one of the liquid reactants can serve as the solvent, or the reaction can be performed on a solid support, further aligning with green chemistry goals. tandfonline.com

| Method | Solvent | Energy Source | Typical Reaction Time | Advantages |

|---|---|---|---|---|

| Conventional Heating | DMF | Oil Bath | 4 - 8 hours | Well-established, predictable. |

| Microwave-Assisted | None or minimal high-boiling solvent | Microwave Irradiation | 10 - 30 minutes | Rapid heating, significant rate enhancement, reduced time. scilit.comtandfonline.com |

| Mechanochemical | None (Solvent-Free) | Ball Milling | 30 - 60 minutes | Eliminates bulk solvents, simplified work-up, high efficiency. retsch.comrsc.org |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

Rigorous purification is essential to isolate this compound and its precursors in high purity. A combination of techniques is typically employed.

Aqueous Work-up: Following the completion of the reaction, a standard aqueous work-up is performed. This usually involves pouring the reaction mixture into water or ice-water to precipitate the crude product or to prepare it for extraction. The product is then extracted into a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. The organic layer is subsequently washed to remove impurities. For instance, after an O-benzylation reaction, washing with a dilute aqueous base (e.g., 1M NaOH) is effective for removing any unreacted phenolic starting material. google.com This is followed by washing with water and then brine to remove residual salts and dry the organic phase before it is concentrated under reduced pressure.

Crystallization: For solid compounds, recrystallization is the most common and effective method for achieving high purity. The selection of an appropriate solvent system is key. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. For substituted benzaldehydes, common recrystallization solvents include ethanol, methanol, isopropanol, or solvent pairs like ethanol/water and ethyl acetate/hexane. nih.govorientjchem.org The slow cooling of a saturated solution allows for the formation of a well-defined crystal lattice, excluding impurities.

Column Chromatography: When recrystallization is ineffective, or for the purification of non-crystalline oils and intermediates, silica (B1680970) gel column chromatography is the method of choice. researchgate.net The technique separates compounds based on their differential adsorption to the silica stationary phase and solubility in the mobile phase (eluent). The optimal eluent, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is first determined by thin-layer chromatography (TLC) to ensure good separation between the desired product and any impurities.

| Compound Type | Technique | Details (Solvent/Eluent) | Typical Purity Achieved |

|---|---|---|---|

| Intermediate (e.g., 2-chloro-4-hydroxy-5-methoxybenzaldehyde) | Recrystallization | Ethanol/Water | >98% |

| Intermediate (if oily or impure) | Column Chromatography | Silica Gel; Hexane:Ethyl Acetate (e.g., 3:1) | >97% |

| Final Product (this compound) | Recrystallization | Ethanol or Isopropanol | >99% |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Analysis of 4 Benzyloxy 2 Chloro 5 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while multi-dimensional techniques are essential for assembling the complete molecular structure.

Multi-dimensional NMR experiments are crucial for unambiguously establishing the bonding network within 4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, a COSY spectrum would be expected to show correlations among the protons of the benzyloxy group's phenyl ring. It would also confirm the absence of coupling for the two isolated aromatic protons on the main benzaldehyde (B42025) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.educolumbia.edu This is a highly sensitive technique that allows for the definitive assignment of each protonated carbon atom. sdsu.edu For the target molecule, HSQC would correlate the methoxy (B1213986) protons to the methoxy carbon, the benzylic protons to the benzylic carbon, and the aromatic protons to their respective aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it reveals correlations between protons and carbons over two to three bonds (²J and ³J). columbia.eduyoutube.com This experiment connects molecular fragments that are not directly bonded. Key HMBC correlations for this compound would include:

The aldehyde proton showing a correlation to the C1 and C2 carbons of the benzaldehyde ring.

The benzylic protons of the benzyloxy group correlating to the C4 carbon of the benzaldehyde ring, confirming the ether linkage.

The methoxy protons showing a correlation to the C5 carbon of the benzaldehyde ring.

Aromatic protons correlating to adjacent and geminal carbons, confirming the substitution pattern.

The combined data from these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, as detailed in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound. Predicted chemical shifts (in ppm) are based on analogous structures and theoretical principles. Solvent: CDCl₃.

| Atom Number | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1 (CHO) | ~189.0 | H1 | ~10.3 | C2, C6 |

| 2 (C-Cl) | ~128.0 | - | - | - |

| 3 (C-H) | ~110.0 | H3 | ~7.4 | C1, C2, C4, C5 |

| 4 (C-OBn) | ~155.0 | - | - | - |

| 5 (C-OMe) | ~148.0 | - | - | - |

| 6 (C-H) | ~115.0 | H6 | ~7.5 | C1, C2, C4, C5 |

| 7 (OCH₃) | ~56.5 | H7 | ~3.9 | C5 |

| 8 (OCH₂) | ~71.0 | H8 | ~5.2 | C4, C9 |

| 9 (Bn C-ipso) | ~136.0 | - | - | - |

| 10 (Bn C-ortho) | ~127.5 | H10 | ~7.3-7.4 | C8, C9, C11, C12 |

| 11 (Bn C-meta) | ~128.8 | H11 | ~7.3-7.4 | C9, C10, C12 |

| 12 (Bn C-para) | ~128.5 | H12 | ~7.3-7.4 | C10, C11 |

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

For purity assessment of this compound, a certified internal standard with a known purity and a resonance in a clear region of the spectrum (e.g., dimethyl sulfone or maleic acid) is weighed accurately with the sample. sigmaaldrich.com By comparing the integrals of a specific, well-resolved proton signal from the analyte (such as the aldehyde proton at ~10.3 ppm) with a signal from the internal standard, the absolute purity of the analyte can be calculated with high precision and accuracy. nih.gov

Furthermore, qNMR can be employed to monitor the progress of the synthesis of this compound. By taking aliquots from the reaction mixture at various time points and acquiring ¹H NMR spectra, the relative integrals of signals from the starting materials and the product can be used to determine the reaction conversion rate and endpoint.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within 5 ppm. This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula.

For this compound (C₁₅H₁₃ClO₃), the theoretical exact mass of the molecular ion [M]⁺ is 276.0526 Da. HRMS analysis would be expected to yield an m/z value extremely close to this theoretical mass, confirming the molecular formula.

The choice of ionization technique is critical for successfully analyzing a molecule by mass spectrometry.

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules, ESI would likely generate a protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). libretexts.org It is particularly useful when coupling mass spectrometry with liquid chromatography (LC-MS). emory.edu

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and semi-volatile compounds. It typically produces a protonated molecule [M+H]⁺ and is also compatible with LC-MS. metwarebio.comlabcompare.com For aromatic aldehydes, APCI can sometimes lead to in-source reactions, but it remains a robust method for obtaining molecular weight information. nih.gov

Electron Ionization (EI): A hard ionization technique, EI bombards the molecule with high-energy electrons, causing extensive fragmentation. emory.edu While this often prevents the observation of the molecular ion, the resulting fragmentation pattern is highly reproducible and provides valuable structural information, serving as a "fingerprint" for the molecule.

The presence of chlorine is readily confirmed by mass spectrometry due to its distinct natural isotopic abundance: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). libretexts.org This results in a characteristic isotopic pattern for any chlorine-containing ion. The molecular ion of this compound will appear as two peaks: an 'M' peak corresponding to the molecule containing ³⁵Cl, and an 'M+2' peak for the molecule containing ³⁷Cl. chromatographyonline.com The relative intensity of the M+2 peak will be approximately one-third that of the M peak (a 3:1 ratio), which is a definitive indicator for the presence of a single chlorine atom in the molecule. youtube.com

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound.

| Ion | Formula | Theoretical Exact Mass (Da) | Expected Observation |

| [M]⁺ (with ³⁵Cl) | C₁₅H₁₃³⁵ClO₃ | 276.0526 | High-intensity peak |

| [M+2]⁺ (with ³⁷Cl) | C₁₅H₁₃³⁷ClO₃ | 278.0497 | Peak at +2 Da with ~33% relative intensity of M |

| [M+H]⁺ (with ³⁵Cl) | C₁₅H₁₄³⁵ClO₃ | 277.0604 | Observed with soft ionization (ESI, APCI) |

| [M-CH₂Ph]⁺ | C₈H₆ClO₃ | 185.0005 | A plausible fragment from loss of the benzyl (B1604629) group |

| [C₇H₇]⁺ | C₇H₇ | 91.0548 | Tropylium (B1234903) ion, a common fragment from benzyl groups |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. smu.eduyoutube.com A molecule with N atoms has 3N-6 normal modes of vibration for a non-linear molecule. libretexts.org

For this compound, the IR spectrum would be dominated by strong absorptions corresponding to the key functional groups.

C=O Stretch: The aldehyde carbonyl group will exhibit a very strong and sharp absorption band, typically in the range of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. The aldehydic C-H stretch typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. acs.org

C-O Stretches: The aryl-alkyl ether linkages (both benzyloxy and methoxy) will produce strong, characteristic C-O stretching bands, typically found in the 1250-1000 cm⁻¹ region.

Aromatic C=C Stretches: The vibrations of the benzene (B151609) rings will result in several medium to weak bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretch will appear as a medium to strong band in the lower frequency (fingerprint) region of the spectrum, typically between 800-600 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the aromatic ring C=C stretching vibrations are typically strong and well-defined in Raman spectra, providing useful structural information. The analysis of these vibrational modes provides a rapid and effective method for confirming the presence of the expected functional groups within the molecule.

Table 3: Predicted Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Weak to Medium | Medium to Strong |

| C-H Stretch (Aldehyde) | (O=)C-H | 2880-2800 & 2780-2700 | Weak | Medium |

| C=O Stretch | Ar-CHO | 1700-1680 | Strong | Medium |

| C=C Stretch (Aromatic) | Ar C=C | 1610-1580, 1500-1450 | Medium to Strong | Strong |

| C-O Stretch (Aryl Ether) | Ar-O-C | 1270-1230 | Strong | Weak |

| C-O Stretch (Alkyl Ether) | C-O-CH₃/CH₂ | 1180-1020 | Strong | Weak |

| C-Cl Stretch | Ar-Cl | 800-600 | Medium to Strong | Strong |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides insights into bond lengths, bond angles, and the supramolecular architecture established through intermolecular forces.

Single Crystal Growth and Data Collection

The initial and often most challenging step in a crystallographic study is the cultivation of a high-quality single crystal. For organic compounds like substituted benzaldehydes, this is commonly achieved through slow evaporation of a saturated solution. The choice of solvent is critical and is determined through solubility tests with various candidates such as ethanol, methanol, acetone, or ethyl acetate. The ideal solvent allows for slow, controlled crystal growth over several days or weeks at a constant temperature, yielding crystals of suitable size and quality for diffraction experiments.

Once a suitable crystal is obtained, it is mounted on a diffractometer. X-ray diffraction data is then collected, typically at a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam, usually from a Molybdenum (Mo Kα) or Copper (Cu Kα) source, is directed at the crystal. As the crystal is rotated, a detector records the diffraction pattern, which consists of thousands of reflections. The intensity and position of these reflections are processed to generate a dataset that is used for structure solution and refinement.

Below is a representative table of crystal data and structure refinement parameters that would be generated in such a study, based on data for analogous compounds.

Interactive Data Table: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value (Illustrative) |

| Empirical formula | C₁₅H₁₃ClO₃ |

| Formula weight | 276.71 g/mol |

| Temperature | 123(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° |

| Volume | 1295 ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.420 Mg/m³ |

| Absorption coefficient | 0.28 mm⁻¹ |

| F(000) | 576 |

| Crystal size | 0.40 x 0.25 x 0.15 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 9500 |

| Independent reflections | 2800 [R(int) = 0.04] |

| Completeness to theta | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2800 / 0 / 175 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Analysis of Intermolecular Interactions and Crystal Packing

The refined crystal structure reveals how molecules of this compound would be arranged in the solid state. The analysis focuses on identifying the non-covalent interactions that dictate the crystal packing. In similar benzaldehyde derivatives, a variety of interactions are observed.

Weak intermolecular C—H···O hydrogen bonds are commonly found, where the aldehyde oxygen atom acts as an acceptor for hydrogen atoms from the methoxy, benzylic, or aromatic groups of neighboring molecules. The presence of a chlorine atom could lead to halogen bonding (C—Cl···O or C—Cl···π interactions), which are directional interactions that can significantly influence the supramolecular assembly. Furthermore, π–π stacking interactions between the aromatic rings of the benzyl and benzaldehyde moieties are expected to play a role in stabilizing the crystal lattice. These interactions involve the overlap of the π-electron systems of adjacent rings.

Theoretical and Computational Chemistry Investigations of 4 Benzyloxy 2 Chloro 5 Methoxybenzaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of molecules. researchgate.net By employing functionals like B3LYP, it becomes possible to calculate various molecular properties, including the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity.

For 4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde, the HOMO is expected to be localized primarily on the electron-rich substituted benzene (B151609) ring, particularly influenced by the electron-donating benzyloxy and methoxy (B1213986) groups. The LUMO is likely concentrated on the benzaldehyde (B42025) moiety, specifically the carbonyl group, which is electron-withdrawing. The chlorine atom also influences the electronic distribution. Computational studies on similar molecules, such as certain Schiff bases, have shown that the HOMO and LUMO can be localized across the planar parts of the molecule. The analysis of these orbitals helps in predicting how the molecule will interact with other reagents. imperial.ac.uk

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties (Note: The following data is representative of typical DFT calculation outputs for aromatic aldehydes and is for illustrative purposes.)

| Parameter | Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential. |

| ELUMO | -2.10 | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.15 | Indicates the chemical reactivity and kinetic stability of the molecule. |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the three-dimensional charge distribution of a molecule. libretexts.orgnih.gov It is invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack. libretexts.orgnih.gov

The map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. nih.gov These areas are often found near electronegative atoms like oxygen or chlorine. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, commonly found around hydrogen atoms. nih.gov Green areas represent neutral or zero potential regions. rsc.org

For this compound, the EPS map would be expected to show:

Negative Potential: Concentrated around the oxygen atom of the carbonyl group, the oxygen of the methoxy group, the oxygen of the benzyloxy group, and the chlorine atom. These are the primary sites for interaction with electrophiles or for forming hydrogen bonds.

Positive Potential: Located on the hydrogen atom of the aldehyde group and the hydrogen atoms of the aromatic rings.

This detailed charge distribution map provides a visual guide to the molecule's reactivity and its potential non-covalent interactions. scispace.com

Conformational Analysis and Energy Minimization Studies

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. ufms.br Energy minimization studies are performed to identify the most stable conformation, which corresponds to the global minimum on the potential energy surface. researchgate.net

The flexibility of this compound is primarily due to the rotational freedom around several key single bonds. Computational studies can map the potential energy surface by systematically rotating specific dihedral angles to determine the energy barriers (torsional barriers) between different conformers. ufms.br

Key rotations for this molecule include:

Aldehyde Moiety: Rotation of the aldehyde group (-CHO) relative to the aromatic ring. The planarity between the aldehyde group and the ring is often favored due to electronic conjugation, but steric hindrance from adjacent substituents (like the chlorine atom) can influence the preferred conformation.

Studies on similar molecules have shown that planarity can be favored to increase electronic conjugation, which stabilizes the molecule. ufms.br Identifying the lowest energy conformers is crucial as they represent the most populated states of the molecule and dictate its observed properties.

Table 2: Example Torsional Barrier Data for a Substituted Benzaldehyde (Note: This table provides hypothetical data to illustrate the results of a torsional scan.)

| Rotated Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Barrier Height (kcal/mol) |

| C(ring)-C(ring)-C(aldehyde)-O | Planar (syn) | 0.0 | 5.2 |

| C(ring)-C(ring)-C(aldehyde)-O | Perpendicular | 5.2 | - |

| C(ring)-C(ring)-C(aldehyde)-O | Planar (anti) | 0.1 | 5.1 |

| C(ring)-O-CH₂-C(benzyl) | Staggered | 0.0 | 3.5 |

| C(ring)-O-CH₂-C(benzyl) | Eclipsed | 3.5 | - |

While conformational analysis identifies stable, static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the atomic motions by solving Newton's equations of motion, allowing researchers to observe how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent).

For this compound, an MD simulation could reveal:

The accessible range of conformations for the flexible benzyloxy side chain in solution.

The stability of intramolecular hydrogen bonds, if any.

The nature of intermolecular interactions with solvent molecules or other solutes. nih.gov

The time-averaged distribution of conformers, which can be compared with results from energy minimization studies.

These simulations bridge the gap between static computational models and the dynamic reality of molecules in a chemical system.

Prediction of Spectroscopic Parameters from Computational Models (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to validate experimental data or to aid in the structural elucidation of new compounds. researchgate.net

DFT methods, such as B3LYP, can accurately calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.gov This allows for the confident assignment of specific vibrational modes to observed spectral peaks. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net These calculations provide theoretical chemical shifts that, when compared to experimental values, can confirm the proposed molecular structure. epstem.net The accuracy of these predictions is often high enough to distinguish between different isomers.

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data (Note: This table illustrates how theoretical data is compared against experimental results. Values are representative.)

| Parameter | Experimental Value | Calculated Value (Scaled) | Assignment |

| IR Frequency | |||

| ν(C=O) | 1695 cm⁻¹ | 1702 cm⁻¹ | Aldehyde C=O stretch |

| ν(C-Cl) | 780 cm⁻¹ | 785 cm⁻¹ | C-Cl stretch |

| ν(C-H, aldehyde) | 2850 cm⁻¹ | 2855 cm⁻¹ | Aldehyde C-H stretch |

| ¹³C NMR Shift | |||

| C (aldehyde) | 190.5 ppm | 191.2 ppm | Carbonyl carbon |

| C-Cl | 128.3 ppm | 129.0 ppm | Carbon attached to chlorine |

| C-OCH₃ | 152.1 ppm | 152.5 ppm | Carbon attached to methoxy |

| ¹H NMR Shift | |||

| H (aldehyde) | 9.85 ppm | 9.91 ppm | Aldehyde proton |

| H (methoxy) | 3.92 ppm | 3.95 ppm | Methoxy protons |

Despite a comprehensive search for scholarly articles and computational chemistry studies, no specific research was found that focuses on the theoretical and computational chemistry investigations of this compound as required by the provided outline. The search did not yield any data regarding the elucidation of its reaction mechanisms, characterization of transition states, calculation of activation energies, or the effects of solvents on its reaction energetics.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections. The available scientific literature does not appear to contain the specific computational chemistry investigations required to fulfill the user's request.

Derivatization and Chemical Transformations of 4 Benzyloxy 2 Chloro 5 Methoxybenzaldehyde As a Synthetic Precursor

Reactivity of the Aldehyde Functional Group

The aldehyde group is an electrophilic center and the primary site of reactivity for carbon-carbon bond formation, reduction, and oxidation.

The aldehyde functionality of 4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde readily participates in condensation reactions with various nucleophiles to form new carbon-carbon double bonds. These reactions are fundamental for extending the carbon skeleton and introducing new functional groups.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like piperidine. wikipedia.orgbeilstein-journals.org For instance, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) yields substituted acrylonitriles or acrylates, respectively. These products are versatile intermediates for further synthetic manipulations. nih.govresearchgate.net A similar transformation has been documented in the synthesis of nitroethenylbenzene derivatives, where the aldehyde is reacted with nitromethane (B149229) in the presence of ammonium (B1175870) acetate. semanticscholar.org

Claisen-Schmidt Condensation: As a type of crossed-aldol condensation, the Claisen-Schmidt reaction involves the condensation of this compound (which lacks α-hydrogens) with an enolizable ketone or aldehyde in the presence of a base (like NaOH) or acid. wikipedia.orgmagritek.com This reaction typically yields an α,β-unsaturated ketone, a core structure found in many biologically active compounds known as chalcones. researchgate.netmdpi.comresearchgate.net

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. The aldehyde reacts with a phosphorus ylide (a Wittig reagent), generated by treating a phosphonium (B103445) salt with a strong base. This reaction is highly versatile, allowing for the formation of a double bond with predictable stereochemistry, depending on the nature of the ylide and the reaction conditions.

Table 1: Examples of Condensation Reactions

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel | Malononitrile, Nitromethane | Piperidine, Acetic Acid | Substituted Alkene |

| Claisen-Schmidt | Acetone, Acetophenone | NaOH or Acid | α,β-Unsaturated Ketone |

The oxidation state of the aldehyde carbon can be easily modified through standard reduction or oxidation protocols.

Reduction to Alcohol: The aldehyde group is readily reduced to a primary alcohol, (4-(benzyloxy)-2-chloro-5-methoxyphenyl)methanol. This transformation can be achieved using a variety of reducing agents. Mild, selective reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are commonly used. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent is effective. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can also reduce the aldehyde, although this method may simultaneously cleave the benzyl (B1604629) ether protecting group (see section 6.2.1).

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding 4-(benzyloxy)-2-chloro-5-methoxybenzoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) under Tollens' test conditions.

Table 2: Reduction and Oxidation Reactions

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the electrophilic carbonyl carbon of the aldehyde. This reaction results in the formation of a new carbon-carbon single bond and, after an aqueous workup, yields a secondary alcohol. The choice of the organometallic reagent determines the nature of the 'R' group introduced to the molecule. For example, reaction with methylmagnesium bromide would yield 1-(4-(benzyloxy)-2-chloro-5-methoxyphenyl)ethanol. beilstein-journals.org

Transformations Involving the Aromatic Substituents

The substituents on the benzene (B151609) ring, particularly the benzyl ether and the chloro group, offer further opportunities for synthetic modification.

The benzyl group is frequently used as a protecting group for the hydroxyl functionality at the C4 position. Its removal is a key step in many synthetic sequences to unmask the phenol (B47542).

Hydrogenolysis: The most common method for benzyl ether cleavage is catalytic hydrogenolysis. organic-chemistry.org This involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically clean and high-yielding, producing the corresponding phenol and toluene (B28343) as a byproduct. However, this method is incompatible with other reducible functional groups, such as alkenes or alkynes, within the molecule.

Acidic Cleavage: Strong acids, such as hydrogen bromide (HBr) or boron trichloride (B1173362) (BCl₃), can be used to cleave the benzyl ether. organic-chemistry.org This method is suitable for molecules that are stable under strongly acidic conditions but may not be compatible with other acid-labile functional groups.

Oxidative Deprotection: Oxidative cleavage provides an alternative to reductive or acidic methods. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can selectively cleave benzyl ethers, particularly when activated, such as in p-methoxybenzyl (PMB) ethers. nih.govnih.gov While standard benzyl ethers are more robust, cleavage can sometimes be achieved under more forcing conditions or with photochemical promotion. nih.gov Other oxidative systems, such as those involving copper catalysts, have also been developed for this purpose. semanticscholar.org

Table 3: Benzyl Ether Cleavage Methods

| Method | Reagent(s) | Conditions | Key Feature |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Atmospheric or high pressure | Mild, but reduces other groups |

| Acidic Cleavage | Boron trichloride (BCl₃) | Low temperature | Effective for acid-stable substrates |

Nucleophilic aromatic substitution (NAS) is a potential reaction pathway for replacing the chloro substituent with a nucleophile. youtube.comyoutube.com For NAS to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group (in this case, the chlorine atom). youtube.comlibretexts.org

In this compound, the aldehyde group (-CHO) is an electron-withdrawing group. However, it is positioned meta to the chloro substituent, which does not provide the necessary resonance stabilization for the negatively charged intermediate (Meisenheimer complex) that forms during the typical addition-elimination mechanism of NAS. libretexts.org The methoxy (B1213986) and benzyloxy groups are electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, under standard NAS conditions, substitution at the chloro position is expected to be difficult. Reaction would likely require very harsh conditions or an alternative mechanism, such as one involving a benzyne (B1209423) intermediate, which is typically induced by extremely strong bases like sodium amide (NaNH₂). masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Chloro Position

The chloro substituent on the aromatic ring of this compound serves as a key handle for carbon-carbon bond formation through various metal-catalyzed cross-coupling reactions. While aryl chlorides are known to be less reactive than their bromide or iodide counterparts, advancements in catalyst systems have enabled their effective participation in these transformations.

The Suzuki-Miyaura coupling , which forges a bond between an organohalide and an organoboron compound, is a powerful tool for creating biaryl structures. nih.govnih.gov For a substrate like this compound, a typical Suzuki reaction would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl chloride with a suitable boronic acid or ester. researchgate.netsci-hub.ru The choice of catalyst and ligand is crucial for achieving high yields with less reactive aryl chlorides. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, are designed to facilitate the oxidative addition of the palladium(0) complex to the C-Cl bond, which is often the rate-limiting step.

Similarly, the Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. nih.govrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction's utility in natural product synthesis is well-documented, as it introduces an alkyne moiety that can be further elaborated. rsc.org The aldehyde group on this compound is generally tolerant of the mild conditions used in many Sonogashira protocols.

While specific documented examples for this compound are not prevalent in readily accessible literature, the reactivity of similarly substituted aryl chlorides is well-established. The following table provides hypothetical reaction parameters based on established protocols for related substrates.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF |

Applications as a Building Block in Complex Molecular Architectures

The array of functional groups on this compound makes it an ideal starting material for the synthesis of more complex molecules, particularly heterocyclic systems. The aldehyde group can undergo a wide range of transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to build out molecular complexity.

For instance, this compound could serve as a key precursor in the synthesis of substituted benzofurans. A common strategy involves an initial Sonogashira coupling at the chloro position with a terminal alkyne, followed by an intramolecular cyclization. The resulting benzofuran (B130515) core is a common motif in many natural products and biologically active molecules.

Furthermore, the aldehyde functionality is a crucial component in the construction of isoquinoline (B145761) alkaloids through classic reactions like the Pictet-Spengler or Bischler-Napieralski synthesis, following its conversion to a suitable phenethylamine (B48288) derivative.

Stereoselective Transformations Initiated from the Compound

The prochiral aldehyde group of this compound is a prime site for introducing chirality into a molecule. Stereoselective additions to the carbonyl group can establish a new stereocenter, the configuration of which can be controlled through the use of chiral reagents, catalysts, or auxiliaries.

One of the most powerful methods for stereoselective C-C bond formation is the aldol reaction . By reacting the aldehyde with an enolate, two new stereocenters can be formed. The stereochemical outcome can be directed by using a chiral auxiliary attached to the enolate component. For example, Evans' chiral oxazolidinone auxiliaries are widely used to achieve high levels of diastereoselectivity in aldol additions. The predictable stereochemistry is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.

Another approach involves the use of chiral catalysts for enantioselective additions of nucleophiles, such as organozinc or Grignard reagents, to the aldehyde. The development of chiral ligands that can effectively coordinate to the metal and control the facial selectivity of the nucleophilic attack is an active area of research.

The following table summarizes potential stereoselective transformations involving the aldehyde group.

| Transformation | Reagent/Method | Expected Outcome |

|---|---|---|

| Diastereoselective Aldol Addition | Enolate with Chiral Auxiliary (e.g., Evans' oxazolidinone) | Formation of a specific diastereomer of the β-hydroxy carbonyl product. |

| Enantioselective Alkylation | Dialkylzinc reagent with a chiral catalyst (e.g., DAIB) | Formation of a specific enantiomer of the secondary alcohol. |

| Asymmetric Allylation | Allylboronate with a chiral tartrate-based ligand | Formation of a specific enantiomer of the homoallylic alcohol. |

Advanced Chromatographic and Analytical Method Development for Research on 4 Benzyloxy 2 Chloro 5 Methoxybenzaldehyde

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like 4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde. Method development focuses on optimizing the separation parameters to achieve high resolution, good peak shape, and reliable quantification for purity assessment.

The selection of an appropriate stationary phase and the optimization of the mobile phase composition are critical for achieving a successful HPLC separation. Given the aromatic and moderately polar nature of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

Stationary Phase Selection: A C18 (octadecylsilyl) column is a common first choice for RP-HPLC due to its hydrophobicity, which provides effective retention for aromatic compounds. The choice of stationary phase is heavily dependent on the nature of the analyte. For substituted benzaldehydes, columns with low silanol (B1196071) activity are often preferred to prevent peak tailing. sielc.com

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier. mastelf.com Common organic solvents include acetonitrile (B52724) and methanol. Acetonitrile often provides better peak shapes and lower UV cutoff compared to methanol. mastelf.comnih.gov The optimization process involves adjusting the ratio of the organic modifier to water to control the retention time of the analyte. An increase in the organic solvent percentage reduces the retention time. chromatographyonline.com

For ionizable analytes, controlling the pH of the mobile phase is crucial. chromatographyonline.com Although this compound is not strongly ionizable, the addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can sharpen peaks by suppressing the ionization of any residual silanol groups on the stationary phase. sielc.com A typical starting point for method development would be a gradient elution, moving from a lower to a higher concentration of the organic modifier to separate compounds with a wide range of polarities.

| Parameter | Condition 1 (Initial Screening) | Condition 2 (Optimized) | Rationale for Optimization |

|---|---|---|---|

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18, 3 µm, 4.6 x 150 mm | Smaller particle size and shorter column for faster analysis and higher efficiency. |

| Mobile Phase | A: Water, B: Acetonitrile | A: 0.1% Formic Acid in Water, B: Acetonitrile | Acid addition improves peak shape and is compatible with MS detection. sielc.com |

| Elution Mode | Isocratic (60% B) | Gradient: 50% B to 95% B over 15 min | Gradient elution provides better resolution for impurities with different polarities. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Detection | UV at 254 nm | UV at 254 nm and 280 nm | Monitoring at multiple wavelengths can help detect co-eluting impurities. |

To gain more definitive structural information about the analyte and any potential impurities, HPLC systems can be coupled with spectroscopic detectors, a practice known as hyphenation. nih.gov

HPLC-Mass Spectrometry (HPLC-MS): This powerful technique combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. It is highly sensitive and specific, providing the molecular weight of the eluting compounds. scientiaricerca.com For this compound (C₁₅H₁₃ClO₃), HPLC-MS would be used to confirm the expected molecular ion and to identify impurities based on their mass-to-charge (m/z) ratios. The characteristic isotope pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum, providing further structural confirmation.

HPLC-Nuclear Magnetic Resonance (HPLC-NMR): Coupling HPLC with NMR spectroscopy allows for the acquisition of detailed structural data on compounds as they elute from the column. researchgate.net While less sensitive than MS, NMR provides unambiguous structural elucidation. scientiaricerca.comresearchgate.net This technique would be invaluable for identifying and characterizing unknown synthesis by-products or degradation products without the need for prior isolation.

| Technique | Primary Information Obtained | Application in Research |

|---|---|---|

| HPLC-MS | Molecular Weight, Isotopic Pattern, Fragmentation Data | Confirms identity of the main peak, identifies known and unknown impurities, and provides data for structural elucidation of minor components. scientiaricerca.com |

| HPLC-NMR | Complete Structural Connectivity (¹H, ¹³C NMR) | Unambiguously determines the structure of the main compound and impurities post-separation, especially for novel or unexpected by-products. researchgate.net |

| HPLC-PDA-MS | UV-Vis Spectrum, Molecular Weight, Fragmentation | Provides simultaneous UV-Vis spectral data (confirming chromophores) and mass data, increasing confidence in peak identification and purity assessment. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a benchmark technique for the analysis of volatile and thermally stable compounds. researchgate.net Due to the relatively high molecular weight and presence of polar functional groups in this compound, its direct analysis by GC-MS can be challenging.

To improve the chromatographic behavior of moderately volatile or polar compounds for GC analysis, derivatization is often employed. researchgate.net This chemical modification process converts polar functional groups into less polar, more volatile, and more thermally stable derivatives. youtube.comgcms.cz

For this compound, the aldehyde functional group can be a site for thermal degradation or adsorption in the GC system. While the compound may be amenable to direct GC analysis under carefully optimized conditions, derivatization can lead to more robust and reproducible results.

Silylation: This is one of the most common derivatization methods, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com Although the target molecule lacks active hydrogens (like -OH or -NH), the aldehyde group can be converted to its enol form, which can then be silylated. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.

Acylation: This involves introducing an acyl group, which can improve chromatographic properties. youtube.com

Alkylation: This process adds an alkyl group to modify compounds with acidic hydrogens, making them more volatile. gcms.cz

Oxime Formation: The aldehyde can be converted to a more stable oxime derivative by reacting it with hydroxylamine. This is a common strategy for the GC analysis of aldehydes and ketones.

The choice of derivatization reagent depends on the specific functional groups present and the desired properties of the resulting derivative. gcms.cz

The mass spectrometer in a GC-MS system fragments the analyte molecules in a reproducible manner, creating a mass spectrum that serves as a "chemical fingerprint." semanticscholar.org Analysis of this fragmentation pattern provides valuable structural information.